3-(N,N-Dimethylmyristylammonio)propanesulfonate, with the CAS number 14933-09-6, is a zwitterionic surfactant characterized by its unique structure that includes a long hydrophobic myristyl chain and a sulfonate group. Its molecular formula is and it has a molecular weight of 363.599 g/mol. This compound is often utilized in biochemical research and life sciences due to its properties that facilitate solubilization and stabilization of proteins and other biomolecules in various experimental conditions .
SB-14 interacts with proteins through a combination of forces:
This compound exhibits significant biological activity as a surfactant. It effectively solubilizes membrane proteins, making it valuable in studies involving cardiac 5′-nucleotidase and microsomal proteins . Moreover, it has been shown to maintain the structural integrity of proteins during electrophoretic separation and chromatography, making it an essential reagent in biochemistry and proteomics. Its zwitterionic nature allows it to stabilize proteins without denaturing them, which is crucial for maintaining biological activity during experiments .
The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristylamine with propanesulfonic acid under controlled conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The process generally requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Post-synthesis, purification steps such as crystallization or chromatography may be employed to isolate the final product in high purity .
3-(N,N-Dimethylmyristylammonio)propanesulfonate finds diverse applications across various fields:
Studies on the interactions of 3-(N,N-Dimethylmyristylammonio)propanesulfonate with other compounds have revealed its ability to form complexes with various biomolecules. It has been shown to enhance the solubility of hydrophobic drugs when used in formulations, thereby improving bioavailability. Additionally, its interactions with lipids and proteins have been extensively studied to understand its role in membrane dynamics and protein folding processes .
Several compounds share structural similarities with 3-(N,N-Dimethylmyristylammonio)propanesulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
3-(N,N-Dimethyltetradecylammonio)propanesulfonate | 14933-09-6 | Longer tetradecyl chain; similar surfactant properties |
Myristyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt | 14933-09-6 | Hydroxide form; used as a phase transfer catalyst |
1-Tetradecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | 14933-09-6 | Inner salt form; effective in biological applications |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | 14933-09-6 | Zwitterionic nature; versatile applications |
These compounds exhibit similar surfactant characteristics but differ primarily in their hydrophobic chain length or functional groups, which influence their solubility, stability, and application scope.
The molecular structure of 3-(N,N-Dimethylmyristylammonio)propanesulfonate features a quaternary ammonium cation and a sulfonate anion separated by a three-carbon spacer, forming a zwitterionic headgroup. This arrangement creates a net neutral charge at physiological pH, as the positively charged trimethylammonium group ($$ \text{N}^+(\text{CH}3)3 $$) and the negatively charged sulfonate group ($$ \text{SO}_3^- $$) balance each other [1] [4]. The zwitterionic nature reduces electrostatic repulsion between surfactant monomers, enabling tighter packing at interfaces compared to purely cationic or anionic surfactants [2].
Experimental studies using quantum mechanical calculations demonstrate that maintaining charge balance between the solute and solvent is critical for stabilizing zwitterionic systems. Imbalances can destabilize the orbital gap, leading to unreliable computational models [3]. For 3-(N,N-Dimethylmyristylammonio)propanesulfonate, the equilibrium between its cationic and anionic moieties ensures minimal conductivity ($$\leq 20\ \mu\text{mho/cm}$$ at 0.1 M), reflecting its electro-neutrality in solution [1]. This charge balance also facilitates selective anion uptake in micellar systems, akin to cationic surfactants, despite the overall neutral charge [2].
The myristyl chain ($$ \text{C}{14}\text{H}{29} $$) dominates the hydrophobic domain of 3-(N,N-Dimethylmyristylammonio)propanesulfonate, while the zwitterionic headgroup governs hydrophilic interactions. This amphiphilic structure results in micelles with an average molecular weight of 30,200 Da and an aggregation number of 83, indicating robust self-assembly in aqueous environments [1]. The interfacial hydration of these micelles is markedly lower than that of cationic counterparts like cetyltrimethylammonium bromide (CTAB), as evidenced by suppressed excited-state proton transfer (ESPT) dynamics [2]. Reduced hydration correlates with tighter headgroup packing, which enhances micellar stability and minimizes water penetration into the hydrophobic core.
Fluorescence anisotropy decay studies further reveal that the sulfobetaine’s interfacial rigidity exceeds that of cationic surfactants. For instance, the rotational correlation time of embedded fluorophores within 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is 2.3 ns, compared to 1.6 ns for CTAB micelles, underscoring the denser packing of zwitterionic headgroups [2]. This compact architecture is critical for applications requiring low denaturation of membrane proteins, as it mimics natural lipid bilayer environments.
The functional properties of 3-(N,N-Dimethylmyristylammonio)propanesulfonate vary significantly with alkyl chain length and headgroup spacing when compared to other sulfobetaines. The table below summarizes key differences:
Property | SB 3-14 (C14) [1] [5] | SB 3-12 (C12) [5] | SB 3-10 (C10) [5] |
---|---|---|---|
Critical Micelle Concentration (mM) | 0.1–0.4 | 2–4 | 25–40 |
Aggregation Number | 83 | 55 | 30 |
Micellar Molecular Weight (Da) | 30,200 | 18,500 | 9,000 |
Solubility in Water (mg/mL) | 50 | 100 | 150 |
Longer alkyl chains, as in SB 3-14, lower the CMC by enhancing hydrophobic interactions, while shorter chains (SB 3-10) require higher concentrations for micellization [5]. The aggregation number scales with chain length due to increased van der Waals interactions, resulting in larger micelles for SB 3-14. Additionally, the three-carbon spacer between the ammonium and sulfonate groups in SB 3-14 optimizes charge separation, whereas derivatives with shorter spacers exhibit reduced solubility and higher CMC values [4].
Irritant